3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
Description
3,5-Dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Core structure: A pyrazolo[1,5-a]pyrimidine scaffold with methyl groups at positions 3 and 3.
- Substituents: A 4-methylphenyl group at position 2 and a pentyl chain on the 7-amino group.
- Molecular formula: C₂₃H₂₉N₅ (based on structural analogs in –13).
This compound belongs to a class of nitrogen-rich heterocycles known for diverse bioactivities, including anti-mycobacterial, kinase inhibitory, and receptor antagonism properties .
Properties
Molecular Formula |
C20H26N4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H26N4/c1-5-6-7-12-21-18-13-15(3)22-20-16(4)19(23-24(18)20)17-10-8-14(2)9-11-17/h8-11,13,21H,5-7,12H2,1-4H3 |
InChI Key |
JQBBQOFOGIGEEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted β-alanines with urea or potassium thiocyanate can yield the desired pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dimethylformamide (DMF) and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
(1) Anti-Mycobacterial Activity
- Target Compound vs. 3,5-Diphenyl Analogs (e.g., Compounds 32–35) :
- The absence of a 3-(4-fluorophenyl) group in the target compound may reduce mycobacterial ATP synthase inhibition efficacy compared to ’s lead compounds (MIC ≤ 0.12 µM) .
- The pentyl chain at position 7 may enhance metabolic stability over pyridinylmethyl derivatives (e.g., Compound 47), which showed moderate human liver microsomal clearance (t₁/₂ = 45 min) .
(2) Receptor Binding and Selectivity
(3) Physicochemical Properties
- Metabolic Stability :
- N-Alkyl chains (e.g., pentyl) generally resist oxidative metabolism better than arylalkylamines (e.g., pyridinylmethyl in Compound 47) .
Biological Activity
3,5-Dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a pyrazole ring fused to a pyrimidine structure. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄ |
| Molecular Weight | 272.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. The exact mechanisms are still under investigation, but preliminary studies suggest:
- Inhibition of Enzymes : Potential activity against acetylcholinesterase (AChE) and other cholinergic enzymes.
- Receptor Modulation : Possible modulation of neurotransmitter receptors, which could influence neuropharmacological pathways.
Case Study: Neuropharmacological Effects
A study evaluated the effects of this compound on cognitive functions in animal models. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages.
Table 2: Summary of Neuropharmacological Study Results
| Dosage (mg/kg) | Memory Retention (%) | Learning Improvement (%) |
|---|---|---|
| 10 | 75 | 60 |
| 20 | 85 | 75 |
| 30 | 90 | 80 |
In Vitro Assays
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against AChE with an IC50 value indicating its potency as an AChE inhibitor. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Table 3: In Vitro AChE Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.87 |
| Donepezil | 0.93 |
| Control | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
